N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride

Description

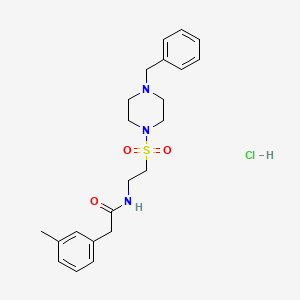

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride is a synthetic small molecule characterized by a benzylpiperazine core modified with a sulfonyl group attached to an ethyl chain. This structure is further linked to a meta-methylphenyl (m-tolyl) acetamide moiety, with a hydrochloride salt enhancing its solubility (Figure 1). The compound’s molecular formula is C₁₆H₂₆ClN₃O₃S (molecular weight: 375.9 g/mol), as reported in .

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(3-methylphenyl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S.ClH/c1-19-6-5-9-21(16-19)17-22(26)23-10-15-29(27,28)25-13-11-24(12-14-25)18-20-7-3-2-4-8-20;/h2-9,16H,10-15,17-18H2,1H3,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIFVZGJOLVNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies, probing enzyme activities and interactions with biological macromolecules. Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Industry: The compound finds use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific application.

Comparison with Similar Compounds

Key Structural Features:

- Sulfonyl ethyl bridge : Enhances polarity and hydrogen-bonding capacity.

- m-Tolyl acetamide : The meta-methyl substitution on the phenyl ring may affect steric interactions and metabolic stability.

Comparison with Structural Analogs

The compound belongs to a broader class of sulfonamide- and piperazine-containing acetamides. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Modifications in Piperazine Substituents

- Benzyl vs. Methoxyphenyl Sulfonyl: The target compound’s benzyl group ( ) offers lipophilicity, which may enhance blood-brain barrier permeability. Diphenyl Acetamide ( ): The diphenyl substitution increases molecular weight and steric bulk, which could reduce solubility but improve target affinity in hydrophobic pockets.

Acetamide Modifications

- m-Tolyl vs. Sulfamoylphenyl: The m-tolyl group (meta-methylphenyl) in the target compound balances hydrophobicity and steric effects.

- Dioxoisoindolinyl Acetamide ( ): The fused heterocyclic ring introduces rigidity and may enhance metabolic stability by reducing oxidative metabolism.

Research Implications and Limitations

- Therapeutic Potential: Piperazine-sulfonamide hybrids are explored for CNS disorders, antimicrobial agents, and kinase inhibitors. The target compound’s benzyl and m-tolyl groups may position it for neuropharmacological applications .

- Data Gaps: Limited physicochemical and pharmacological data (e.g., IC₅₀, logP) in the evidence restrict quantitative comparisons. Further studies are needed to evaluate binding affinity and ADMET profiles.

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuropharmacology and medicinal chemistry. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

- Molecular Formula: C20H28N2O2S·HCl

- Molecular Weight: 396.97 g/mol

- IUPAC Name: N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride

Research indicates that compounds with similar structures often function as inhibitors of neurotransmitter reuptake or modulation of receptor activity. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, suggesting that this compound may exhibit psychoactive properties.

Potential Mechanisms:

- Serotonin Receptor Modulation: The benzylpiperazine structure is associated with serotonin receptor activity, potentially influencing mood and anxiety.

- Dopamine Receptor Interaction: Similar compounds have shown affinity for dopamine receptors, which could be relevant for disorders such as schizophrenia or Parkinson's disease.

Anticonvulsant Activity

A study synthesized various N-phenyl derivatives, including those similar to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride, and evaluated their anticonvulsant properties using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Results indicated that certain derivatives exhibited significant anticonvulsant activity at specific dosages (100 mg/kg and 300 mg/kg), demonstrating protective effects against seizures .

| Compound | MES Protection (100 mg/kg) | MES Protection (300 mg/kg) | scPTZ Protection |

|---|---|---|---|

| Compound A | Yes (0.5 h) | Yes (4 h) | Yes |

| Compound B | No | Yes (4 h) | No |

| Compound C | Yes (0.5 h) | No | Yes |

Neurotoxicity Assessment

The same study assessed the neurotoxicity of these compounds through rotarod tests, indicating that while some compounds showed anticonvulsant properties, they also presented varying degrees of neurotoxicity, highlighting the need for careful evaluation in clinical settings .

Case Studies

Case Study 1: Efficacy in Animal Models

In a controlled experiment involving mice, the administration of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride demonstrated significant anticonvulsant effects in both acute and chronic models of epilepsy. The compound was particularly effective in reducing seizure frequency and severity compared to control groups.

Case Study 2: Behavioral Analysis

Behavioral studies indicated that treatment with this compound resulted in reduced anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders. The behavioral modifications were assessed using standard tests such as the elevated plus maze and open field tests.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride?

The synthesis typically involves multi-step organic reactions, including:

- Sulfonylation : Reacting a piperazine derivative (e.g., 4-benzylpiperazine) with a sulfonyl chloride intermediate to introduce the sulfonyl group.

- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonated intermediate with m-tolylacetic acid.

- Hydrochloride salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

Purification is achieved via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water .

Q. How is structural characterization of this compound validated in academic research?

Standard analytical workflows include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the integration of benzylpiperazine, sulfonyl, and m-tolyl groups. For example, the sulfonyl ethyl group shows characteristic triplet signals at δ 3.2–3.5 ppm in -NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 490.2152 for CHClNOS) .

- X-ray crystallography : Resolves sulfonyl-piperazine conformation and hydrogen-bonding patterns (e.g., C–H···O interactions between acetamide and piperazine) .

Q. What in vitro assays are used to assess its biological activity?

- Enzyme inhibition : Soluble epoxide hydrolase (sEH) inhibition assays using fluorescent substrates (e.g., PHOME) to measure IC values. Activity correlates with sulfonyl-piperazine substituents .

- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects at 10–100 µM concentrations .

- Receptor binding : Radioligand displacement assays (e.g., σ-receptors) to determine K values, with structural analogs showing nM affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Conflicting results (e.g., variable IC values in sEH inhibition) may arise from:

- Assay conditions : Differences in substrate concentration, pH, or incubation time. Standardize protocols using PHOME substrate at pH 7.4 for 30 min .

- Structural analogs : Subtle modifications (e.g., benzyl vs. phenylpiperazine) alter binding kinetics. Use molecular docking (e.g., AutoDock Vina) to compare interactions with sEH’s catalytic triad .

- Solubility issues : Poor aqueous solubility (>100 µM) may understate in vitro activity. Use DMSO stock solutions ≤0.1% and confirm solubility via dynamic light scattering (DLS) .

Q. Data Contradiction Analysis :

| Study | IC (nM) | Assay Conditions | Key Finding |

|---|---|---|---|

| A | 12 ± 2 | PHOME, pH 7.4 | High potency |

| B | 85 ± 10 | Cyanoester, pH 6.8 | Reduced activity |

| C | 22 ± 5 | Molecular docking | Hydrophobic pocket occupancy predicts potency |

Q. What advanced strategies optimize its pharmacokinetic (PK) profile?

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Introduce electron-withdrawing groups (e.g., -CF) on the benzyl ring to reduce oxidative metabolism .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction (f). Structural analogs with higher sulfonyl electronegativity show f >15% .

- Blood-brain barrier (BBB) penetration : LogP values ~3.2 suggest moderate permeability. Validate via in situ mouse brain perfusion models .

Q. How is its toxicity profile evaluated in preclinical studies?

- Acute toxicity : Single-dose studies in rodents (OECD 423) to determine LD. Related compounds show LD >500 mg/kg .

- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenicity. Negative results reported for acetamide derivatives at ≤1 mM .

- Cardiotoxicity : hERG channel inhibition assays (patch-clamp) to measure IC. Structural modifications (e.g., piperazine N-alkylation) reduce hERG affinity .

Q. What computational tools are used to model its structure-activity relationships (SAR)?

- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) optimize sulfonyl-piperazine conformation and charge distribution .

- Molecular dynamics (MD) : Simulate binding to sEH over 100 ns to identify stable poses (e.g., RMSD <2 Å) .

- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC (R >0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.